molecular formula C10H7BrFN B1400140 1-(4-Bromo-3-fluorophenyl)-1H-pyrrole CAS No. 1352213-98-9

1-(4-Bromo-3-fluorophenyl)-1H-pyrrole

Cat. No. B1400140
M. Wt: 240.07 g/mol
InChI Key: QGZBVILPEOYAEN-UHFFFAOYSA-N
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Description

The compound “1-(4-Bromo-3-fluorophenyl)-1H-pyrrole” is an organic compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted at the 1-position with a phenyl ring, which is further substituted at the 4-position with a bromine atom and at the 3-position with a fluorine atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic pyrrole and phenyl rings, which contribute to its stability. The electronegative bromine and fluorine atoms would create areas of high electron density, making these positions potentially reactive .


Chemical Reactions Analysis

As an aromatic compound, “1-(4-Bromo-3-fluorophenyl)-1H-pyrrole” could undergo electrophilic aromatic substitution reactions. The presence of the bromine and fluorine atoms might direct these reactions to certain positions on the phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the aromatic rings would likely make it relatively stable and unreactive, while the bromine and fluorine atoms could make it more polar and potentially more soluble in polar solvents .

Scientific Research Applications

Thermochemistry and Computational Studies

One study explored the thermochemistry of halogenated 1-phenylpyrrole derivatives, including 1-(4-bromo-3-fluorophenyl)-1H-pyrrole, to understand their enthalpies of formation and sublimation. These parameters are crucial for assessing the compound's stability and reactivity, which is vital for its applications in synthetic chemistry and material science. Computational methods like G3(MP2)//B3LYP were employed to estimate these thermodynamic properties, providing insights into the compound's potential use in designing new materials and pharmaceuticals (Santos & Silva, 2010).

Synthesis of Biologically Active Compounds

Another significant application is in the synthesis of biologically active compounds. For example, 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a derivative of 1-(4-Bromo-3-fluorophenyl)-1H-pyrrole, has been synthesized as an important intermediate. This process involves multiple steps, including nitration, chlorination, and condensation, demonstrating the compound's versatility as a precursor in pharmaceutical chemistry for developing new therapeutic agents (Wang et al., 2016).

Development of New Heterocyclic Molecules

Research into new heterocyclic molecules using 1-(4-Bromo-3-fluorophenyl)-1H-pyrrole as a starting material has led to the synthesis of compounds with potential applications in drug discovery and development. These molecules, characterized by various analytical techniques, show promising biological activities, which could be explored further for their therapeutic potentials (Murthy et al., 2017).

Luminescent Materials

The compound has also found applications in the synthesis of luminescent materials. Polymers containing pyrrolo[3,4-c]pyrrole units derived from 1-(4-Bromo-3-fluorophenyl)-1H-pyrrole exhibit strong fluorescence and high quantum yields, making them suitable for applications in optoelectronic devices and fluorescence-based sensors (Zhang & Tieke, 2008).

Future Directions

The potential applications or future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c11-9-4-3-8(7-10(9)12)13-5-1-2-6-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZBVILPEOYAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-3-fluorophenyl)-1H-pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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